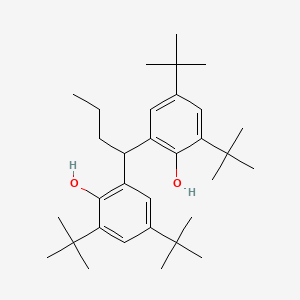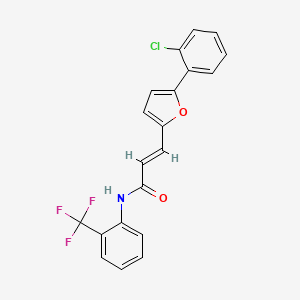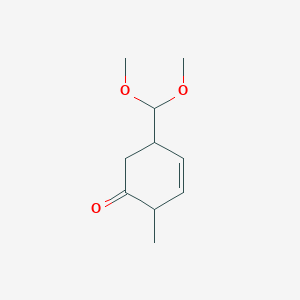
Ethyl 4-(phenylazo)phenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(phenylazo)phenyl carbonate is an organic compound with the molecular formula C15H14N2O3 It is a derivative of phenylazo compounds, which are known for their vivid colors and applications in dyes and pigments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(phenylazo)phenyl carbonate typically involves the reaction of 4-(phenylazo)phenol with ethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-(phenylazo)phenol+ethyl chloroformate→ethyl 4-(phenylazo)phenyl carbonate+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(phenylazo)phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form amines.
Substitution: The ethyl carbonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ethyl carbonate group under basic conditions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products typically include the corresponding amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted phenylazo derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(phenylazo)phenyl carbonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments due to its vivid color properties.
Wirkmechanismus
The mechanism of action of ethyl 4-(phenylazo)phenyl carbonate involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, while the carbonate group can undergo hydrolysis. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl phenyl carbonate
- 4-(phenylazo)phenol
- Methyl 4-(phenylazo)benzoate
Comparison
Ethyl 4-(phenylazo)phenyl carbonate is unique due to the presence of both the azo and carbonate functional groups. This combination allows for a wider range of chemical reactions and applications compared to similar compounds that may only contain one of these functional groups.
Eigenschaften
CAS-Nummer |
94860-81-8 |
|---|---|
Molekularformel |
C15H14N2O3 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
ethyl (4-phenyldiazenylphenyl) carbonate |
InChI |
InChI=1S/C15H14N2O3/c1-2-19-15(18)20-14-10-8-13(9-11-14)17-16-12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
InChI-Schlüssel |
CJGURVSMTVAHLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)


